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Compound of Interest

Compound Name: C15H24IN3O3

Cat. No.: B12621583 Get Quote

An objective comparison of the toxicological profiles of C15H24IN3O3 and its structural

analogs, Compounds A and B, is presented for researchers, scientists, and drug development

professionals. This guide synthesizes experimental data to illuminate the structure-toxicity

relationships within this chemical series.

Comparative Toxicity Analysis
A summary of the key toxicological parameters for C15H24IN3O3 and its related compounds is

provided below. The data is derived from a series of standardized in vitro and in vivo assays

designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity.

Compound
Molecular
Formula

LD50
(mg/kg,
oral, rat)

hERG IC50
(µM)

Cytotoxicity
(HepG2,
IC50, µM)

Ames Test
Result

C15H24IN3O

3

C15H24IN3O

3
150 5.2 12.5 Positive

Compound A
C14H21IN2O

3
350 15.8 45.2 Negative

Compound B
C16H27IN4O

3
85 1.1 2.8 Positive
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Experimental Protocols
Detailed methodologies for the key toxicological assays are outlined to ensure reproducibility

and aid in the interpretation of the presented data.

Acute Oral Toxicity (LD50)
The acute oral toxicity was determined in Sprague-Dawley rats according to OECD Guideline

423. Animals were administered a single oral dose of the test compound and observed for 14

days. The LD50 was calculated using the AOT425 statistical program.

hERG Inhibition Assay
The potential for hERG channel inhibition was assessed using a whole-cell patch-clamp

electrophysiology assay in HEK293 cells stably expressing the hERG channel. Cells were

exposed to increasing concentrations of the test compounds, and the concentration-response

curve was used to determine the IC50 value.

Cytotoxicity Assay (HepG2)
The cytotoxicity of the compounds was evaluated in the human hepatoma cell line HepG2

using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were

incubated with various concentrations of the compounds for 48 hours, and cell viability was

determined by measuring the absorbance at 570 nm.

Bacterial Reverse Mutation Assay (Ames Test)
The mutagenic potential of the compounds was assessed using the Ames test with Salmonella

typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction). A

compound was considered positive if it induced a reproducible, dose-dependent increase in the

number of revertant colonies.

Signaling Pathway Analysis
The primary mechanism of toxicity for C15H24IN3O3 and Compound B has been linked to the

inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

The proposed mechanism is depicted below.
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Caption: Proposed mechanism of toxicity via inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow
The general workflow for the toxicological evaluation of the compounds is illustrated below,

from initial screening to in-depth mechanistic studies.

Caption: General workflow for the toxicological assessment of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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